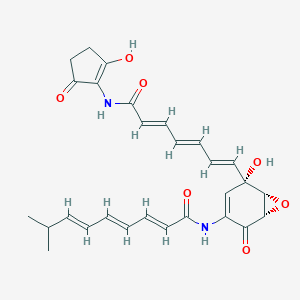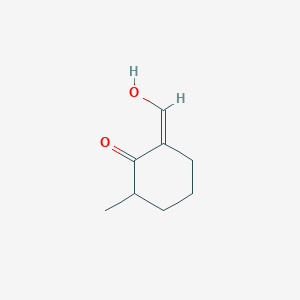
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as levoglucosenone and is a ketone derivative of levoglucosan, a naturally occurring sugar found in wood smoke. Levoglucosenone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of levoglucosenone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Levoglucosenone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. Levoglucosenone has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Levoglucosenone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, levoglucosenone has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, making it challenging to study its mechanism of action in vivo. Additionally, its solubility in water is limited, making it difficult to administer orally.
Direcciones Futuras
Levoglucosenone has several potential future directions. It can be further studied for its potential applications in drug development, particularly for the treatment of bacterial and fungal infections and cancer. Additionally, its anti-inflammatory properties can be explored for the development of anti-inflammatory agents. Levoglucosenone can also be studied for its potential applications in the food and cosmetics industries, particularly as a flavoring agent and fragrance, respectively. Further research can also be conducted to understand its mechanism of action and its potential interactions with other compounds.
In conclusion, levoglucosenone is a promising compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research is needed to fully understand its potential applications and interactions with other compounds.
Métodos De Síntesis
Levoglucosenone can be synthesized using different methods, including pyrolysis of cellulose, oxidation of levoglucosan, and acid-catalyzed dehydration of glucose. However, the most common method for synthesizing levoglucosenone is the pyrolysis of cellulose. In this method, cellulose is heated at high temperatures in the presence of an inert gas, which leads to the formation of levoglucosan. Levoglucosan is then oxidized to form levoglucosenone.
Aplicaciones Científicas De Investigación
Levoglucosenone has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for drug development. Levoglucosenone has also been used as a flavoring agent in the food industry and as a fragrance in cosmetics.
Propiedades
Número CAS |
142179-19-9 |
|---|---|
Nombre del producto |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
Clave InChI |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
SMILES isomérico |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
SMILES canónico |
CC1CCCC(=CO)C1=O |
Sinónimos |
1-Cyclohexene-1-carboxaldehyde, 2-hydroxy-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



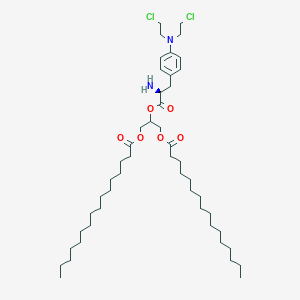
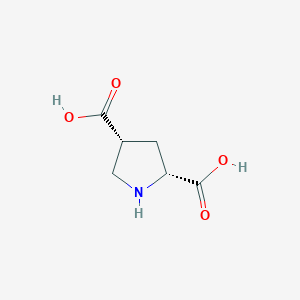
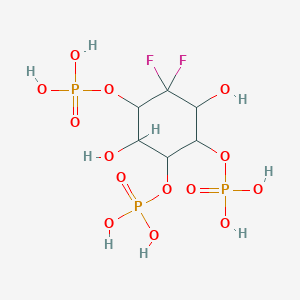
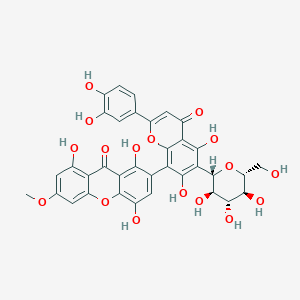
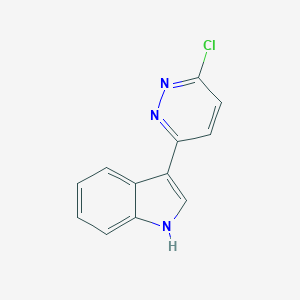

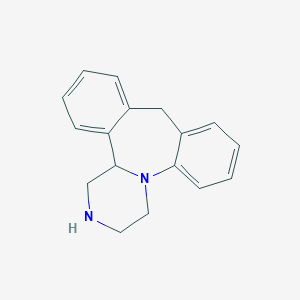

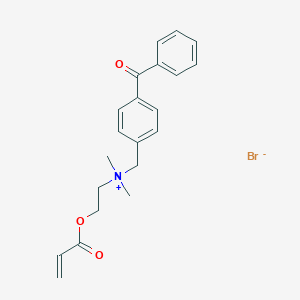
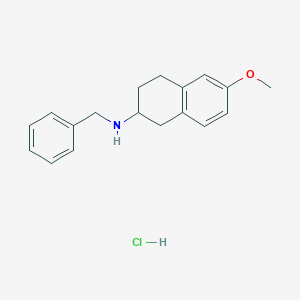
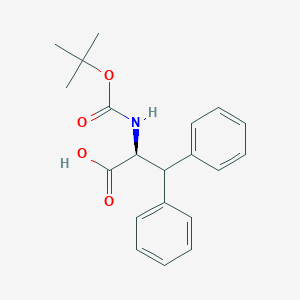

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
